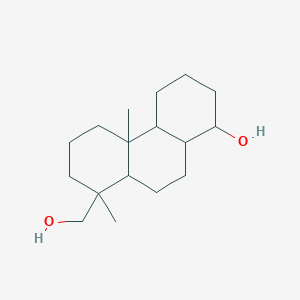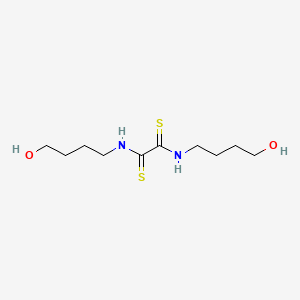![molecular formula C22H44O2Sn B15162075 Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane CAS No. 158734-39-5](/img/structure/B15162075.png)
Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane is an organotin compound with the molecular formula C19H38O2Sn It is characterized by the presence of a tin (Sn) atom bonded to a tributyl group and a pentenyl group substituted with an oxan-2-yloxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane typically involves the reaction of tributylstannane with a suitable pentenyl derivative. One common method is the reaction of tributylstannane with 5-bromo-1-pentene in the presence of a base such as sodium hydride (NaH) to form the corresponding stannane. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding stannic oxide.
Reduction: It can be reduced to form the corresponding stannane.
Substitution: The pentenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of stannic oxide (SnO2).
Reduction: Formation of the corresponding stannane.
Substitution: Formation of substituted pentenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane involves its interaction with molecular targets such as enzymes and receptors. The tin atom can coordinate with various ligands, influencing the activity of enzymes and altering biochemical pathways. The oxan-2-yloxy moiety can also interact with biological membranes, affecting their permeability and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributylpropynylstannane: Similar in structure but with a propynyl group instead of a pentenyl group.
Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane: Similar but with a prop-1-en-1-yl group.
Uniqueness
Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane is unique due to its specific pentenyl substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
158734-39-5 |
|---|---|
Molekularformel |
C22H44O2Sn |
Molekulargewicht |
459.3 g/mol |
IUPAC-Name |
tributyl-[5-(oxan-2-yloxy)pent-1-enyl]stannane |
InChI |
InChI=1S/C10H17O2.3C4H9.Sn/c1-2-3-5-8-11-10-7-4-6-9-12-10;3*1-3-4-2;/h1-2,10H,3-9H2;3*1,3-4H2,2H3; |
InChI-Schlüssel |
JWTQERIFUKZIEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C=CCCCOC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


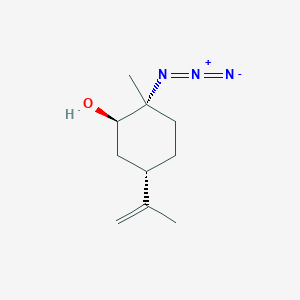
![([1,1'-Biphenyl]-4,4'-diyl)bis{[4-(4-benzoylphenoxy)phenyl]methanone}](/img/structure/B15161997.png)
![Cyclohexanone, 2,6-bis[[4-(benzoyloxy)phenyl]methylene]-](/img/structure/B15162002.png)

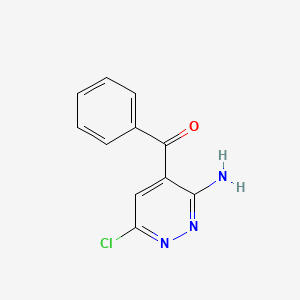

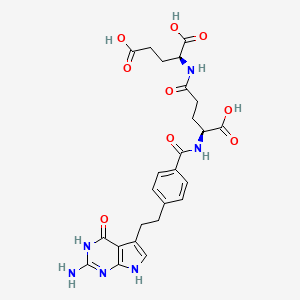
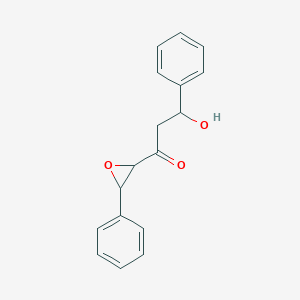
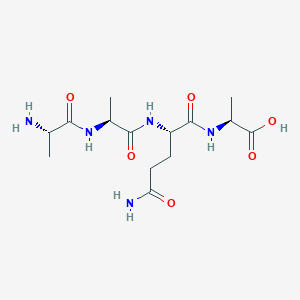
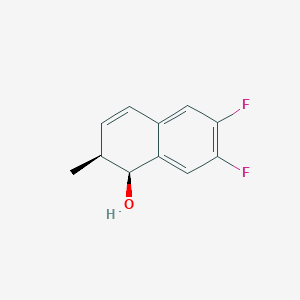
![3-Methyl-1-(2-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15162053.png)
![(2E)-N-[3-(Triethoxysilyl)propyl]hexan-2-imine](/img/structure/B15162061.png)
